

AF647-NHS Ester: A Technical Guide to Labeling Primary Amines

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Compound of Interest

Compound Name: AF647-NHS ester triTEA

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of AF647-NHS ester, a widely used fluorescent dye for labeling primary amines in biomolecules. This guide covers the core principles of the labeling chemistry, detailed experimental protocols, and critical data for successful bioconjugation, making it an essential resource for researchers in various fields, including cell biology, immunology, and drug development.

Core Principles of AF647-NHS Ester Labeling

AF647-NHS ester is the N-hydroxysuccinimidyl (NHS) ester derivative of the bright, far-red fluorescent dye AF647.^{[1][2]} The NHS ester is an amine-reactive functional group that enables the covalent conjugation of the fluorophore to primary amines (-NH₂) found on biomolecules such as proteins, antibodies, peptides, and amine-modified oligonucleotides.^{[3][4][5]}

The labeling reaction involves the nucleophilic attack of a primary amine on the NHS ester, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide. This reaction is highly efficient and specific for primary amines under appropriate pH conditions.^[6]

Physicochemical and Spectral Properties

AF647 is a bright and photostable far-red dye, making it ideal for applications requiring high sensitivity and minimal photobleaching, such as fluorescence microscopy and flow cytometry.

[5][7] The dye is water-soluble and its fluorescence is pH-insensitive over a wide range (pH 4-10).[1][2]

Property	Value	Reference
Excitation Maximum (Ex)	~651-655 nm	[2][3]
Emission Maximum (Em)	~672-680 nm	[2][3]
Molar Extinction Coefficient	~191,800 - 270,000 cm ⁻¹ M ⁻¹	[3][5]
Quantum Yield (Φ)	~0.15 - 0.33	[3][7]
Molecular Weight	~1250 g/mol	[2][5]

Experimental Protocols

General Protocol for Protein Labeling with AF647-NHS Ester

This protocol provides a general guideline for labeling proteins with AF647-NHS ester. Optimization may be required for specific proteins and applications.

1. Materials and Reagents:

- AF647-NHS ester
- Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4)
- Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[5][8]
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[5][8]
- Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5
- Purification column (e.g., Sephadex G-25) or dialysis cassette[9]

2. Procedure:

- Protein Preparation:
 - Ensure the protein solution is free of amine-containing buffers (e.g., Tris, glycine) and stabilizers like bovine serum albumin (BSA).[9][10]
 - The recommended protein concentration is 2-10 mg/mL for optimal labeling.[8][11]
 - If necessary, perform a buffer exchange into the reaction buffer.
- AF647-NHS Ester Stock Solution Preparation:
 - Dissolve the AF647-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[9] This stock solution should be prepared fresh.
- Labeling Reaction:
 - Adjust the pH of the protein solution to 8.3-8.5 using the reaction buffer.[6][8]
 - Calculate the required volume of the AF647-NHS ester stock solution. A molar ratio of dye to protein between 5:1 and 20:1 is a good starting point for optimization.[9]
 - Add the calculated volume of the dye stock solution to the protein solution while gently vortexing. The final concentration of DMSO or DMF in the reaction mixture should be less than 10%.[9]
 - Incubate the reaction for 1 hour at room temperature, protected from light.[5] For some proteins, incubation overnight at 4°C may yield better results.[12]
- Quenching the Reaction (Optional but Recommended):
 - Add the quenching buffer to the reaction mixture to stop the labeling reaction by reacting with any unreacted NHS ester.
 - Incubate for 15-30 minutes at room temperature.
- Purification of the Labeled Protein:

- Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis.[9][13]
- Collect the fractions containing the labeled protein, which can often be identified by its blue color.[13]

3. Determination of Degree of Labeling (DOL):

The DOL, or the average number of dye molecules per protein molecule, can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~650 nm).

The following equations can be used to calculate the DOL:

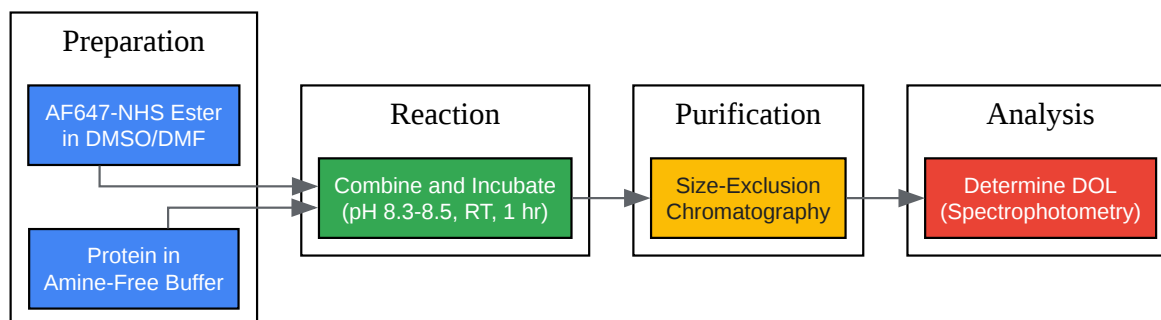
- Protein Concentration (M) = $[A_{280} - (A_{650} \times CF_{280})] / \epsilon_{\text{protein}}$
- Dye Concentration (M) = $A_{650} / \epsilon_{\text{dye}}$
- DOL = Dye Concentration / Protein Concentration

Where:

- A_{280} and A_{650} are the absorbances at 280 nm and 650 nm, respectively.
- CF_{280} is the correction factor for the dye's absorbance at 280 nm (typically around 0.03-0.05 for AF647).
- $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein at 280 nm.
- ϵ_{dye} is the molar extinction coefficient of the dye at 650 nm.

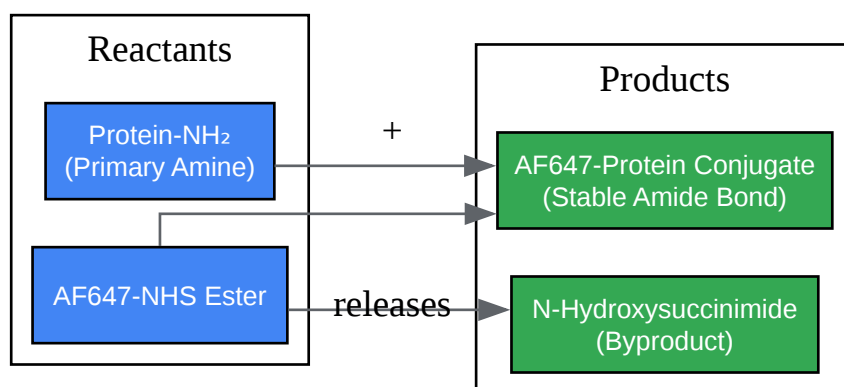
An optimal DOL is typically between 2 and 10, but the ideal ratio depends on the specific application and protein.[7]

Visualization of Workflows and Mechanisms



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Caption: Experimental workflow for labeling proteins with AF647-NHS ester.



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Caption: Chemical reaction of AF647-NHS ester with a primary amine.

Applications in Research and Drug Development

AF647-labeled biomolecules are invaluable tools in a wide range of applications:

- **Fluorescence Microscopy:** The high brightness and photostability of AF647 make it an excellent choice for various microscopy techniques, including confocal microscopy, super-resolution microscopy (e.g., dSTORM), and live-cell imaging.[\[1\]](#)[\[14\]](#)[\[15\]](#)

- **Flow Cytometry:** The far-red emission of AF647 allows for its use in multicolor flow cytometry panels with minimal spectral overlap with other common fluorophores.[\[1\]](#)[\[3\]](#)
- **Immunoassays:** AF647-labeled antibodies are widely used in immunoassays such as ELISA and Western blotting for sensitive detection of target antigens.
- **In Vivo Imaging:** The near-infrared properties of AF647 allow for deeper tissue penetration, making it suitable for in vivo imaging studies in animal models.[\[16\]](#)
- **Drug Delivery and Targeting:** Labeled antibodies and other targeting ligands can be used to visualize the biodistribution and cellular uptake of drug delivery systems.

Storage and Stability

- **AF647-NHS Ester:** The lyophilized powder should be stored at -20°C, desiccated, and protected from light.[\[1\]](#)[\[9\]](#) Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for 1-2 months.[\[8\]](#)[\[17\]](#) Aqueous solutions should be used immediately.[\[8\]](#)
- **Labeled Conjugates:** Protein conjugates should be stored at 4°C for short-term storage (up to a few months) in the presence of a carrier protein (e.g., 0.1% BSA) and a bacteriostatic agent (e.g., 0.02% sodium azide).[\[9\]](#)[\[12\]](#) For long-term storage, aliquots should be frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles.[\[12\]](#)[\[18\]](#)

Troubleshooting Common Issues

Issue	Potential Cause	Suggested Solution
Low Labeling Efficiency	- Suboptimal pH of the reaction buffer. - Presence of primary amines in the protein buffer. - Hydrolysis of the NHS ester. - Inaccessible amine groups on the protein.	- Verify the pH of the reaction buffer is between 8.3 and 8.5. [19] - Perform a buffer exchange to an amine-free buffer.[20] - Use freshly prepared dye stock solution. Perform the reaction at 4°C overnight to minimize hydrolysis.[19] - Increase the molar excess of the NHS ester.
Precipitation of Protein	- High concentration of organic solvent (DMSO/DMF). - Instability of the protein under labeling conditions.	- Ensure the final concentration of the organic solvent is below 10%.[9] - Add the dye stock solution slowly while vortexing.[20]
Poor Recovery After Purification	- Inappropriate purification method for the protein size. - Non-specific binding of the protein to the purification resin.	- Select a size-exclusion resin with an appropriate molecular weight cutoff for your protein. [12] - Consider alternative purification methods like dialysis.

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